molecular formula C7H13NO B009445 1-(1,3,3-Trimethylaziridin-2-yl)ethanone CAS No. 104547-67-3

1-(1,3,3-Trimethylaziridin-2-yl)ethanone

Cat. No. B009445
M. Wt: 127.18 g/mol
InChI Key: MYFPGPJJPKSTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3,3-Trimethylaziridin-2-yl)ethanone, also known as TMAE, is a chemical compound that has been widely used in scientific research applications. TMAE is a highly reactive molecule that has been used as a cross-linking agent for proteins and nucleic acids. It has also been used as a photoreactive probe for studying protein-protein interactions.

Mechanism Of Action

1-(1,3,3-Trimethylaziridin-2-yl)ethanone is a highly reactive molecule that can cross-link proteins and nucleic acids by reacting with amino groups and nucleotides. The mechanism of action of 1-(1,3,3-Trimethylaziridin-2-yl)ethanone involves the formation of a covalent bond between the 1-(1,3,3-Trimethylaziridin-2-yl)ethanone molecule and the target molecule.

Biochemical And Physiological Effects

1-(1,3,3-Trimethylaziridin-2-yl)ethanone has been shown to have minimal effects on the biochemical and physiological properties of proteins and nucleic acids. It does not significantly alter the structure or function of these molecules.

Advantages And Limitations For Lab Experiments

1-(1,3,3-Trimethylaziridin-2-yl)ethanone has several advantages for lab experiments. It is a highly reactive molecule that can cross-link proteins and nucleic acids efficiently. It is also a photoreactive probe that can be used to study protein-protein interactions. However, 1-(1,3,3-Trimethylaziridin-2-yl)ethanone has some limitations. It can be toxic to cells at high concentrations, and it may not be suitable for studying proteins with buried amino groups.

Future Directions

There are several future directions for research on 1-(1,3,3-Trimethylaziridin-2-yl)ethanone. One area of research could be the development of new cross-linking agents that are less toxic and more efficient than 1-(1,3,3-Trimethylaziridin-2-yl)ethanone. Another area of research could be the use of 1-(1,3,3-Trimethylaziridin-2-yl)ethanone in the development of new drugs for the treatment of diseases such as cancer. 1-(1,3,3-Trimethylaziridin-2-yl)ethanone could also be used to study protein-protein interactions in living cells, which could provide new insights into cellular processes. Additionally, 1-(1,3,3-Trimethylaziridin-2-yl)ethanone could be used in the development of new diagnostic tools for detecting protein-protein interactions in diseases.

Synthesis Methods

1-(1,3,3-Trimethylaziridin-2-yl)ethanone can be synthesized by reacting 2,2-dimethyl-1,3-propanediol with phosgene and ammonia. The reaction yields 1-(1,3,3-Trimethylaziridin-2-yl)ethanone as a colorless liquid with a boiling point of 87-89°C.

Scientific Research Applications

1-(1,3,3-Trimethylaziridin-2-yl)ethanone has been widely used as a cross-linking agent for proteins and nucleic acids. It can cross-link proteins by reacting with amino groups in the protein side chains. 1-(1,3,3-Trimethylaziridin-2-yl)ethanone has also been used as a photoreactive probe for studying protein-protein interactions. In this application, 1-(1,3,3-Trimethylaziridin-2-yl)ethanone is covalently attached to one protein, and then exposed to UV light to cross-link it to another protein that is in close proximity.

properties

CAS RN

104547-67-3

Product Name

1-(1,3,3-Trimethylaziridin-2-yl)ethanone

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(1,3,3-trimethylaziridin-2-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-5(9)6-7(2,3)8(6)4/h6H,1-4H3

InChI Key

MYFPGPJJPKSTKG-UHFFFAOYSA-N

SMILES

CC(=O)C1C(N1C)(C)C

Canonical SMILES

CC(=O)C1C(N1C)(C)C

synonyms

Ethanone, 1-(1,3,3-trimethyl-2-aziridinyl)- (9CI)

Origin of Product

United States

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